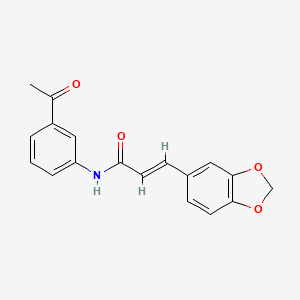

![molecular formula C16H17FN4O B5544764 4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B5544764.png)

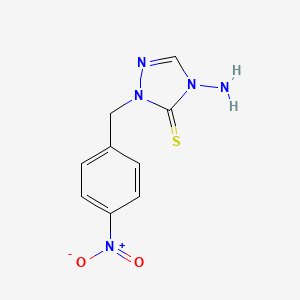

4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as FPBA and has been used in scientific research for various purposes.

Wissenschaftliche Forschungsanwendungen

Metabolism in Antineoplastic Therapy

- Flumatinib Metabolism: 4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide, known as flumatinib, is an antineoplastic tyrosine kinase inhibitor in clinical trials for chronic myelogenous leukemia (CML). It undergoes various metabolic processes, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, forming multiple metabolites in human plasma, urine, and feces. Flumatinib's metabolism involves phase I and II reactions, with the amide bond cleavage being a predominant pathway (Gong et al., 2010).

Neurological Research

- Alzheimer's Disease Research: A derivative of this compound was used as a molecular imaging probe to study serotonin 1A (5-HT1A) receptors in Alzheimer's disease (AD) patients. The probe, combined with positron emission tomography (PET), revealed significant decreases in 5-HT1A receptor densities in the hippocampi and raphe nuclei of AD patients, correlating with clinical symptoms and neuropathological loads (Kepe et al., 2006).

Antidiabetic Research

- Repaglinide Derivatives: A structure-activity relationship study in the benzoic acid derivatives family, which includes this compound analogs, identified potent hypoglycemic compounds. These compounds, such as repaglinide, are therapeutically significant for type 2 diabetes, showing higher activity than traditional sulfonylureas (Grell et al., 1998).

Cancer Research

- HDAC Inhibition in Cancer Therapy: Benzamide derivatives, including this compound, have been studied for their ability to inhibit histone deacetylase (HDAC), a promising target in cancer therapy. The derivative MS-27-275 demonstrated marked in vivo antitumor activity against various human tumors, suggesting a potential new avenue for treating cancers insensitive to traditional agents (Saito et al., 1999).

Radiochemical Studies

- PET Radioligands: [18F]Org 13063, a derivative of this compound, was synthesized and studied for its potential as a PET radioligand for the 5-HT1A receptor. Preliminary in vivo evaluations indicated its suitability for neuroimaging applications (Vandecapelle et al., 2001).

Antimicrobial Studies

- Novel Antimicrobial Agents: A study synthesized novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides, which showed potent antimicrobial activity against various pathogenic strains. This research presents a new class of antimicrobial agents for potential therapeutic applications (Priya et al., 2005).

Crystallography and Structural Analysis

- Risperidone Crystalline Forms: Structural studies of risperidone, a related compound to this compound, revealed various crystalline forms. These studies are crucial for understanding the physical and chemical properties of the drug, which can impact its pharmaceutical formulation and efficacy (Wang et al., 2006).

Eigenschaften

IUPAC Name |

4-fluoro-N-(6-piperidin-1-ylpyrimidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O/c17-13-6-4-12(5-7-13)16(22)20-14-10-15(19-11-18-14)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2,(H,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPGFUCJDSXMAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

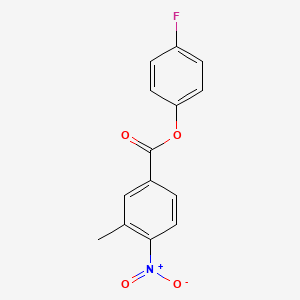

![N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B5544699.png)

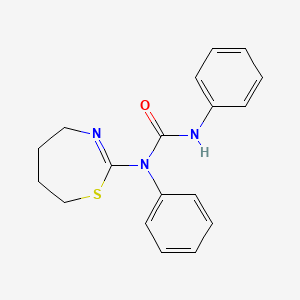

![6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5544706.png)

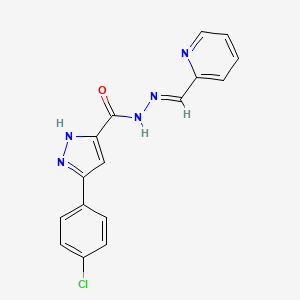

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidine](/img/structure/B5544707.png)

![2-(1,3-benzodioxol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5544718.png)

![6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5544723.png)

![3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5544727.png)

![8-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5544743.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5544760.png)

![(4aR*,7aS*)-1-(2-ethylbutanoyl)-4-(3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5544787.png)